4-(3-hydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and barbiturates .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring (a six-membered ring with two nitrogen atoms), three phenyl groups (aromatic six-membered carbon rings), a thioxo group, and several other functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings, the thioxo group, and the various substituents. The phenyl groups could participate in electrophilic aromatic substitution reactions, and the thioxo group might be involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings could contribute to its UV/Vis absorption spectrum. The compound is likely to be solid at room temperature, given the presence of multiple aromatic rings .Scientific Research Applications
Synthesis Techniques and Catalysis
The research into compounds closely related to 4-(3-hydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has demonstrated various synthesis techniques and catalytic processes. Sodium hydrogen sulfate was used as a catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction, showcasing an efficient method for producing these compounds in moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).
Heterocyclic Compound Synthesis and Biological Activities
Researchers have synthesized novel heterocyclic compounds derived from visnaginone and khellinone, highlighting the versatility of thioxo-tetrahydropyrimidine compounds in generating new chemical structures with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study focused on the synthesis of thiazolopyrimidines and their derivatives, illustrating the compound's utility in creating diverse heterocyclic structures (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Pharmacological Potential
Investigations into the pharmacological potential of this compound analogs have shown promising results. Studies have reported on the antihypertensive, anti-ulcer, and anti-diabetic activities of similar compounds, suggesting their potential in medicinal chemistry for developing new therapeutic agents. For instance, certain dihydropyrimidines exhibited significant anti-hypertensive and anti-ulcer activities, indicating their potential utility in clinical applications (Rana, Kaur, & Kumar, 2004; Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Antioxidant and Anti-microbial Properties
Further research into this compound and related compounds has explored their antioxidant and anti-microbial properties. One study demonstrated strong antioxidant activity in vitro, comparing favorably with standard antioxidants, indicating the potential for these compounds in oxidative stress-related therapeutic applications (Akbas, Ekin, Ergan, & Karakuş, 2018). Another study revealed the antimicrobial activity of novel derivatives, showing efficacy against strains like Proteus vulgaris and Pseudomonas aeruginosa, suggesting their application in combating infectious diseases (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-hydroxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-15(17(23)20-13-7-3-2-4-8-13)16(21-18(24)19-11)12-6-5-9-14(22)10-12/h2-10,16,22H,1H3,(H,20,23)(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKSYMIUVQZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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